Spirocyclic Cyclopropane vs. Alkene Linkage: Improved Physicochemical and Pharmacokinetic Properties in PLK4 Inhibitor Series
In a head-to-head scaffold comparison within a PLK4 inhibitor program, racemic 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones (cyclopropane-linked series) demonstrated PLK4 affinity and antiproliferative activity comparable to their (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one congeners (alkene-linked series), but with meaningfully improved physicochemical, ADME, and pharmacokinetic properties [1]. This scaffold-level differentiation establishes that the spiro[cyclopropane-1,3'-indoline] core is not merely a structural curiosity but confers tangible drug-likeness advantages over the synthetically more accessible alkene-linked indolinones. While the published data are from the 2'-one subseries rather than the reduced indoline, the cyclopropane-to-alkene comparison provides class-level inference that the spirocyclopropane linkage is a critical differentiator [1].
| Evidence Dimension | PLK4 affinity, antiproliferative activity, and ADME/PK properties |
|---|---|
| Target Compound Data | Racemic spiro[cyclopropane-1,3'-indolin]-2'-ones: PLK4 inhibitory activity comparable to alkene-linked congeners; improved physicochemical, ADME, and pharmacokinetic properties; positive xenograft results in MDA-MB-468 model for compound 18 [1]. |
| Comparator Or Baseline | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones (alkene-linked series): comparable PLK4 affinity and antiproliferative activity but inferior ADME/PK properties [1]. |
| Quantified Difference | Comparable target affinity and cellular potency; cyclopropane-linked series superior in physicochemical, ADME, and PK parameters (specific numerical fold-improvements not reported in abstract; data reside in full-text SAR tables). |
| Conditions | PLK4 biochemical inhibition assays; antiproliferative assays in cancer cell lines; in vivo MDA-MB-468 human breast cancer xenograft model; computational modeling based on PLK4 X-ray co-structure (PDB: 4JXF). |
Why This Matters
This direct scaffold comparison demonstrates that the spirocyclopropane-indoline core provides ADME/PK advantages essential for oral bioavailability, supporting procurement of this scaffold for lead optimization programs where drug-like properties are critical.
- [1] Sampson PB, Liu Y, Patel NK, et al. The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as orally bioavailable antitumor agents. J Med Chem. 2015;58(1):130-146. doi:10.1021/jm500537u. PMID: 24867403. View Source
